3-(2,3,4-Trifluoro-phenoxy)propanenitrile
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Overview
Description
3-(2,3,4-Trifluoro-phenoxy)propanenitrile is an organic compound with the molecular formula C9H6F3NO. It is characterized by the presence of a trifluorophenoxy group attached to a propanenitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4-Trifluoro-phenoxy)propanenitrile typically involves the reaction of 2,3,4-trifluorophenol with 3-chloropropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the chlorine atom by the trifluorophenoxy group. The reaction is typically conducted in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2,3,4-Trifluoro-phenoxy)propanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides, amines, or other derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation: The phenoxy group can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dimethylformamide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Amides, amines, or other substituted derivatives.
Reduction: Amines.
Oxidation: Quinones or other oxidized phenoxy derivatives.
Scientific Research Applications
3-(2,3,4-Trifluoro-phenoxy)propanenitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as hydrophobicity or thermal stability.
Pharmaceutical Research: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring fluorinated aromatic rings for enhanced biological activity.
Mechanism of Action
The mechanism of action of 3-(2,3,4-Trifluoro-phenoxy)propanenitrile depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions to form desired products. In pharmaceutical research, the trifluorophenoxy group can interact with biological targets, potentially enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4,5-Trifluoro-phenoxy)propanenitrile
- 3-(2,3,5-Trifluoro-phenoxy)propanenitrile
- 3-(2,3,4-Trifluoro-phenoxy)propanoic acid
Uniqueness
3-(2,3,4-Trifluoro-phenoxy)propanenitrile is unique due to the specific positioning of the fluorine atoms on the phenoxy ring. This arrangement can influence the compound’s reactivity and physical properties, making it distinct from other trifluorophenoxy derivatives. The presence of the nitrile group also adds to its versatility in chemical synthesis .
Properties
Molecular Formula |
C9H6F3NO |
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Molecular Weight |
201.14 g/mol |
IUPAC Name |
3-(2,3,4-trifluorophenoxy)propanenitrile |
InChI |
InChI=1S/C9H6F3NO/c10-6-2-3-7(9(12)8(6)11)14-5-1-4-13/h2-3H,1,5H2 |
InChI Key |
YCMCDSRSQPUGII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OCCC#N)F)F)F |
Origin of Product |
United States |
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